N-Boc-1,5-imino-D-glucitol

Glycobiology Medicinal Chemistry Carbohydrate Chemistry

N-Boc-1,5-imino-D-glucitol (CAS 130539-12-7) is a Boc-protected iminosugar for miglustat/miglitol analog synthesis. Unlike unprotected DNJ, its mild acidic cleavage (TFA/HCl) permits orthogonal manipulations where Cbz is incompatible. The X‑ray confirmed 1C4 scaffold ensures reproducible stereochemical outcomes for glycomimetic research. Supplied at ≥95% purity for reliable coupling.

Molecular Formula C11H21NO6
Molecular Weight 263.29 g/mol
CAS No. 130539-12-7
Cat. No. B1354902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-1,5-imino-D-glucitol
CAS130539-12-7
Molecular FormulaC11H21NO6
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C(C(C1CO)O)O)O
InChIInChI=1S/C11H21NO6/c1-11(2,3)18-10(17)12-4-7(14)9(16)8(15)6(12)5-13/h6-9,13-16H,4-5H2,1-3H3/t6-,7+,8-,9-/m1/s1
InChIKeyQYBFXYKSDYOKTK-BZNPZCIMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-1,5-imino-D-glucitol (CAS 122371-65-7): Iminosugar Intermediate for Glycosidase Inhibitor Synthesis and Glycobiology Research


N-Boc-1,5-imino-D-glucitol, systematically named tert-butyl (2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate, is a protected iminosugar derivative and the N-tert-butoxycarbonyl (Boc) analog of 1-deoxynojirimycin (DNJ) [1]. With molecular formula C₁₁H₂₁NO₆ and molecular weight 263.29 g/mol, this compound serves as a versatile building block in the synthesis of glycosidase inhibitors, glycomimetics, and carbohydrate-based therapeutics . The 1C4 conformation of this Boc-protected intermediate, bearing the D-gluco configuration, has been confirmed by X-ray crystallography [2].

Why N-Boc-1,5-imino-D-glucitol Cannot Be Interchanged with Unprotected Iminosugars or Alternative Protected Derivatives


Substituting N-Boc-1,5-imino-D-glucitol with unprotected 1-deoxynojirimycin (DNJ) or alternative N-protected analogs (e.g., N-Cbz-DNJ) introduces critical differences in synthetic utility and molecular properties that directly impact experimental outcomes. The Boc protecting group confers orthogonal deprotection selectivity under mild acidic conditions (e.g., TFA or HCl), enabling sequential synthetic manipulations that are incompatible with acid-labile functional groups when using hydrogenolytically cleaved Cbz protection [1]. Moreover, unprotected DNJ (free amine) exhibits inherent glycosidase inhibitory activity (α-glucosidase IC₅₀ values ranging from 42.5 μM to 134 μM depending on the enzyme source) and off-target interactions that may confound biological assays where the compound is intended as an inert synthetic intermediate or control [2]. The well-defined 1C4 conformation of the Boc-protected derivative, confirmed by X-ray crystallography, provides a distinct structural scaffold compared to the conformational equilibrium observed in unprotected DNJ, which may influence downstream coupling efficiency and stereochemical outcomes [3].

Quantitative Differentiation of N-Boc-1,5-imino-D-glucitol vs. Alternative Iminosugar Derivatives


CAS Registry Number Disambiguation: Differentiating the Boc-Protected Compound from the Cbz-Protected Analog for Accurate Procurement

A critical procurement distinction exists between N-Boc-1,5-imino-D-glucitol (correct CAS: 122371-65-7) and N-Cbz-1-deoxynojirimycin (CAS: 130539-12-7). Despite vendor databases frequently cross-listing CAS 130539-12-7 for the Boc-protected compound, the benzyloxycarbonyl (Cbz)-protected derivative possesses distinct molecular properties: C₁₄H₁₉NO₆ with molecular weight 297.3 g/mol compared to C₁₁H₂₁NO₆ with 263.29 g/mol for the Boc analog . The Boc derivative is supplied as a beige to brown solid with melting point 126-127°C, while the Cbz derivative exhibits different physical characteristics and orthogonal deprotection requirements (hydrogenolysis vs. acidolysis) [1]. Ordering the incorrect CAS will result in receiving the Cbz-protected compound, which cannot be deprotected under the mild acidic conditions employed for Boc removal without risking functional group incompatibility [2].

Glycobiology Medicinal Chemistry Carbohydrate Chemistry

Orthogonal Deprotection Selectivity: Boc vs. Cbz Protective Group Compatibility in Multi-Step Syntheses

The Boc protecting group on N-Boc-1,5-imino-D-glucitol can be selectively removed under acidic conditions (e.g., TFA or HCl) while remaining stable to catalytic hydrogenolysis—the primary method for Cbz deprotection. Conversely, the Cbz group on N-Cbz-1-deoxynojirimycin is stable to acid treatment but cleaved by hydrogenolysis [1]. This orthogonal deprotection profile enables the Boc-protected compound to be employed in synthetic sequences requiring hydrogenation steps for other functional group manipulations without premature iminosugar deprotection. When both Boc and Cbz are present in a synthetic intermediate, Cbz can be removed by catalytic hydrogenolysis with Boc intact, or Boc can be removed by acidolysis without affecting Cbz .

Protecting Group Strategy Organic Synthesis Iminosugar Chemistry

Potency of Downstream N-Alkyl DNJ Derivatives: Class-Level Reference for Glycosidase Inhibition

The free amine 1-deoxynojirimycin (DNJ), which is directly accessible from N-Boc-1,5-imino-D-glucitol upon Boc deprotection, serves as a potent α-glucosidase inhibitor with reported IC₅₀ values of 42.5 μM against a reference α-glucosidase panel [1]. A more potent reference value of IC₅₀ = 400 nM (0.4 μM) has been documented for DNJ against mammalian α-glucosidase under optimized assay conditions [2]. N-Alkylation of the DNJ scaffold, a common downstream transformation enabled by Boc protection, produces the clinically approved drug miglustat (N-butyl-DNJ), which exhibits IC₅₀ = 172 μM against β-glucosidase [3]. Importantly, N-substitution on the DNJ core modulates both inhibitory potency and enzyme selectivity, with structural variations in the alkyl chain length producing differential inhibition profiles across α- and β-glucosidase isoforms [4]. While the Boc-protected compound itself is an intermediate and not a direct glycosidase inhibitor, the N-Boc group is essential for generating the free amine DNJ scaffold from which these potent N-alkyl derivatives are derived.

Glycosidase Inhibition Enzyme Assays Lysosomal Storage Disorders

X-Ray Crystallographic Conformational Confirmation of N-Boc-DNJ vs. Unprotected DNJ

The 1C4 chair conformation of N-tert-butoxycarbonyl-1-deoxynojirimycin (N-Boc-DNJ) bearing the D-gluco configuration has been unambiguously confirmed by X-ray crystallography [1]. This structural characterization provides definitive stereochemical assignment for the Boc-protected piperidine ring system. In contrast, unprotected 1-deoxynojirimycin exists in a dynamic conformational equilibrium in solution, and its solid-state conformation may differ from the Boc-protected analog due to altered hydrogen-bonding networks and steric constraints imposed by the bulky tert-butyl group [2]. The fixed 1C4 conformation of N-Boc-DNJ influences its reactivity in glycosidic coupling reactions and may affect the stereochemical outcome of subsequent synthetic transformations.

Structural Biology X-ray Crystallography Conformational Analysis

Recommended Research and Industrial Applications for N-Boc-1,5-imino-D-glucitol


Synthesis of N-Alkyl Iminosugar Therapeutics (e.g., Miglustat and Miglitol Analogs)

N-Boc-1,5-imino-D-glucitol serves as a key protected intermediate for the synthesis of N-alkyl-1-deoxynojirimycin derivatives, including the clinically approved glucosylceramide synthase inhibitor miglustat (N-butyl-DNJ) and α-glucosidase inhibitor miglitol (N-hydroxyethyl-DNJ) [1]. The Boc group temporarily masks the piperidine nitrogen, enabling selective functionalization at other positions (e.g., hydroxyl group protection/deprotection, glycosidic coupling) before acidic deprotection to liberate the free amine for subsequent N-alkylation . This orthogonal protection strategy is essential for constructing complex glycomimetics where the nitrogen atom must remain protected during hydrogenation or other reductive steps that would cleave alternative protecting groups such as Cbz [2].

Glycobiology Research and Glycosidase Mechanism Studies

As a protected iminosugar derivative, N-Boc-1,5-imino-D-glucitol is widely employed as a biochemical reagent in glycobiology research, particularly for studying carbohydrate-processing enzyme mechanisms, protein-glycan recognition, and the structure/function relationships of glycosidases [1]. Its structural mimicry of monosaccharides enables its use as a building block for synthesizing glycomimetics that probe carbohydrate-protein interactions . The well-defined 1C4 conformation of the Boc-protected derivative, confirmed by X-ray crystallography, provides a structurally characterized scaffold for rational design of transition-state analog inhibitors [2].

Development of Antiviral Iminosugar Derivatives

The 1,5-dideoxy-1,5-imino-D-glucitol scaffold is a recognized core structure for developing antiviral compounds, with O-acylated and N-substituted derivatives showing activity against visna virus and potential applications for HIV/AIDS and hepatitis virus infections [1]. N-Boc-1,5-imino-D-glucitol provides a protected entry point to this pharmacophore class, enabling the systematic synthesis of N-alkyl, N-acyl, and N-aroyl derivatives for antiviral screening programs . The Boc protection strategy facilitates the preparation of diverse analog libraries through sequential deprotection and functionalization of the iminosugar core [2].

Preparation of Sialyl-DNJ Conjugates for Biomedical Research

N-Boc-1,5-imino-D-glucitol (as N-tert-butoxycarbonyl-DNJ) has been employed as a synthetic intermediate in the preparation of α-sialyl-(2→6)- and α-sialyl-(2→3)-1-deoxynojirimycin derivatives, including cyclic lactam structures with potential biomedical applications [1]. The Boc-protected DNJ intermediate, bearing the D-gluco configuration with confirmed 1C4 conformation, undergoes coupling with sialic acid thioglycosides to generate disaccharide mimetics. These sialyl-DNJ conjugates serve as structural probes for studying selectin-mediated cell adhesion and glycosidase inhibition in the context of inflammation and cancer metastasis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Boc-1,5-imino-D-glucitol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.